molecular formula C15H18BFN2O2 B6153276 1-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1373918-57-0

1-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B6153276
M. Wt: 288.1
InChI Key:
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Description

1-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (hereinafter referred to as “FDP”) is a novel heterocyclic compound that has been studied extensively in recent years due to its potential applications in various fields. FDP is a boron-containing pyrazole derivative, which has been observed to possess unique physical and chemical properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole' involves the reaction of 4-fluorophenylhydrazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane followed by cyclization to form the desired product.

Starting Materials
4-fluorophenylhydrazine, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reaction
Step 1: 4-fluorophenylhydrazine is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the intermediate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazine., Step 2: The intermediate is then cyclized by heating with a base such as potassium carbonate to form the desired product, 1-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Scientific Research Applications

FDP has been studied extensively in recent years due to its potential applications in various fields. It has been used as a catalyst in organic synthesis, as a ligand for coordination chemistry, and as a building block for the synthesis of new compounds. FDP has also been studied for its potential applications in drug delivery, enzyme inhibition, and as a potential therapeutic agent.

Mechanism Of Action

The mechanism of action of FDP is not yet fully understood. However, it is believed that FDP acts as a Lewis acid, binding to various functional groups and forming a covalent bond with them. This covalent bond is thought to be responsible for the unique physical and chemical properties of FDP.

Biochemical And Physiological Effects

The biochemical and physiological effects of FDP are not yet fully understood. However, it has been observed to have an inhibitory effect on various enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to have an anti-inflammatory effect in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using FDP in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, FDP is highly soluble in a variety of solvents, making it suitable for a wide range of applications. The main limitation of FDP is its low stability, which may limit its use in some applications.

Future Directions

The potential applications of FDP are numerous, and there are many areas of research that could be explored in the future. Some potential future directions include the development of new catalysts based on FDP, the exploration of its potential applications in drug delivery and enzyme inhibition, and the investigation of its effects on various biochemical and physiological pathways. Additionally, further research could be conducted to better understand the mechanism of action of FDP and its potential therapeutic effects.

properties

CAS RN

1373918-57-0

Product Name

1-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Molecular Formula

C15H18BFN2O2

Molecular Weight

288.1

Purity

95

Origin of Product

United States

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